molecular formula C22H34N2O3 B13047955 Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate

Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate

Cat. No.: B13047955
M. Wt: 374.5 g/mol
InChI Key: KGXQSLGKTICISG-UHFFFAOYSA-N
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Description

This compound features a 1-oxaspiro[4.5]decane core with (5r,8r) stereochemistry. Key substituents include:

  • Aminomethyl group at position 2.
  • Benzyl group and tert-butyl carbamate at position 8. The spirocyclic framework and stereochemistry confer rigidity and influence interactions with biological targets.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]-N-benzylcarbamate

InChI

InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24(16-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(15-23)26-22/h4-8,18-19H,9-16,23H2,1-3H3

InChI Key

KGXQSLGKTICISG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis proceeds via a sequence of key transformations:

  • Formation of the spirocyclic oxaspiro[4.5]decane intermediate.
  • Functionalization at the 2-position to introduce the aminomethyl group.
  • Protection of the amine using tert-butyl carbamate (Boc) and benzyl groups to yield the target carbamate.

Stepwise Synthetic Route

Step Reaction Type Description Key Reagents/Conditions Outcome
1 Spirocyclization Construction of 1-oxaspiro[4.5]decan scaffold Cyclization of appropriate cyclohexanone derivatives with oxygen nucleophiles under acidic/basic catalysis Formation of spirocyclic oxacycle with 5R,8R stereochemistry
2 Aminomethylation Introduction of aminomethyl group at C-2 Reductive amination or nucleophilic substitution using formaldehyde and amine sources under reductive conditions Installation of aminomethyl substituent
3 Carbamate Protection Protection of amine as tert-butyl benzyl carbamate Reaction with tert-butyl chloroformate and benzylamine or benzyl chloroformate in presence of base (e.g., triethylamine) Formation of tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate

Detailed Reaction Conditions

  • Spirocyclization: Typically performed by reacting cyclohexanone derivatives with oxygen nucleophiles such as hydroxyalkyl groups under acidic catalysis (e.g., p-toluenesulfonic acid) to form the oxaspiro ring. Temperature control (0–50 °C) is critical to favor the desired stereoisomer.

  • Aminomethylation: Achieved via reductive amination using formaldehyde and an amine source (e.g., ammonium acetate or primary amines) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically conducted in methanol or acetonitrile at room temperature to 40 °C.

  • Carbamate Protection: The free amine is protected using tert-butyl chloroformate (Boc2O) and benzylamine or benzyl chloroformate under basic conditions (triethylamine or sodium bicarbonate) in dichloromethane or tetrahydrofuran at 0–25 °C. The reaction proceeds with high yield and stereochemical retention.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the stereochemistry and functional groups. Characteristic signals for the tert-butyl group (singlet near δ 1.4 ppm), benzyl protons (aromatic multiplets near δ 7.2–7.4 ppm), and aminomethyl methylene protons (δ 2.5–3.5 ppm) are observed.

  • Mass Spectrometry (MS): Molecular ion peak at m/z 374.5 g/mol confirms molecular weight.

  • Chiral HPLC: Used to verify enantiomeric purity, ensuring the 5R,8R stereochemistry is maintained.

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Range/Value Notes
Reaction temperature (spirocyclization) 0–50 °C Controls stereoselectivity
Reductive amination temperature 20–40 °C Mild conditions preserve stereochemistry
Carbamate protection temperature 0–25 °C Prevents side reactions
Yield (overall) 50–70% Multi-step synthesis
Purity (NMR, HPLC) >95% Required for research applications

Research Findings and Optimization Notes

  • Precise control of stereochemistry during spirocyclization is crucial; use of chiral catalysts or auxiliaries can improve enantiomeric excess.

  • Reductive amination conditions must avoid over-reduction or side reactions; sodium triacetoxyborohydride is preferred for selectivity.

  • Protecting group strategies involving tert-butyl and benzyl carbamates provide stability during subsequent synthetic steps and facilitate purification.

  • Analytical methods such as NMR and MS are essential for confirming structural integrity at each step.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine in the aminomethyl moiety (−CH₂NH₂) undergoes nucleophilic substitution with electrophilic reagents. Common reactions include:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.

  • Sulfonylation : Interaction with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonamide derivatives.

  • Carbamate Formation : Treatment with isocyanates or chloroformates to generate urea or secondary carbamate structures.

Example Reaction Table

ReagentProductConditionsReference
Acetyl chlorideN-acetylated derivativeAnhydrous DCM, RT
Benzyl chloroformateN-benzyloxycarbonyl (Cbz) protected amineBase (e.g., TEA), 0–5°C

Oxidation of the Primary Amine

The aminomethyl group can be oxidized to nitro or nitroso derivatives under controlled conditions:

  • Hydrogen peroxide (H₂O₂) : Converts −NH₂ to −NO₂ in acidic media.

  • mCPBA (meta-chloroperbenzoic acid) : Generates nitroso intermediates.

Key Considerations

  • Over-oxidation risks necessitate precise stoichiometric control.

  • Products are often intermediates for further functionalization.

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions:

  • Acidic Hydrolysis : HCl in ethyl acetate or TFA (trifluoroacetic acid) removes Boc, yielding a free amine .

  • Basic Hydrolysis : NaOH in aqueous THF cleaves the carbamate but may require harsher conditions.

Typical Protocol

ConditionReaction OutcomeYield (%)Reference
4M HCl/EtOAc, 2 h, RTDeprotection to primary amine85–90

Hydrogenolysis of the Benzyl Group

The benzyl substituent undergoes catalytic hydrogenation:

  • Reagents : H₂ gas with palladium on carbon (Pd/C) or Pearlman’s catalyst (Pd(OH)₂).

  • Product : Secondary amine after benzyl group removal.

Optimization Notes

  • Pressure (1–3 atm) and solvent (MeOH/EtOAc) influence reaction efficiency.

  • Over-hydrogenation of the spirocyclic ring is avoided by monitoring reaction time.

Coupling Reactions

The amine participates in coupling reactions to form advanced intermediates:

  • Amide Bond Formation : With activated carboxylic acids (e.g., EDCl/HOBt).

  • Urea Synthesis : Using isocyanates or carbodiimides.

Example Application
This reactivity is exploited in drug discovery to append pharmacophores or enhance solubility .

Ring-Opening Reactions

The 1-oxaspiro[4.5]decane system can undergo ring-opening under acidic or reductive conditions:

  • Acid-Mediated Cleavage : Concentrated HCl or H₂SO₄ breaks the ether linkage, yielding linear diols or ketones.

  • Reductive Opening : LiAlH₄ reduces the ether to a hydrocarbon chain.

Structural Impact
Ring-opening modifies the scaffold’s rigidity, altering biological activity and solubility .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features suggest it may interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that similar spirocyclic compounds exhibit anticancer properties by inhibiting specific protein targets involved in cancer cell proliferation. A study demonstrated that derivatives of spirodecane compounds showed promising results against various cancer cell lines, suggesting that tert-butyl ((5R,8R)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate could be explored for similar applications .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Synthesis Pathways

The compound can be synthesized through multi-step reactions involving the condensation of amines and carbamates with spirocyclic frameworks. This method has been documented to yield high purity products suitable for further functionalization .

Potential Applications in Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules indicates its potential use in drug delivery systems. Its structural characteristics may enhance solubility and bioavailability of poorly soluble drugs.

Research Insights

Studies have shown that spirocyclic compounds can improve the pharmacokinetic profiles of drugs by facilitating their transport across biological membranes. The incorporation of this compound into drug formulations could lead to improved therapeutic efficacy .

Neuropharmacology

Given its structural similarity to known neuroactive compounds, this compound is also being evaluated for neuropharmacological effects.

Case Study: Neuroprotective Effects

Preliminary studies suggest that related compounds exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Further research into this compound could uncover similar benefits .

Mechanism of Action

The mechanism of action of Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Spiro System Substituents Stereochemistry Molecular Weight Key Features
Target Compound 1-oxaspiro[4.5]decane 2-aminomethyl, 8-benzyl carbamate (5r,8r) Not provided Benzyl group, tert-butyl carbamate
2-[(5r,8r)-2-(tert-butoxy)carbonyl-2-azaspiro[...] acetic acid 2-azaspiro[4.5]decane 8-acetic acid (5r,8r) 256.35 Azaspiro, carboxylic acid
8-Isopropyl-1-oxaspiro[...]decan-2-one 1-oxaspiro[4.5]decane 8-isopropyl, 2-ketone (5r,8r) Not provided Ketone, isopropyl group
tert-butyl (S)-(3,3-difluoro-8-azaspiro[...])carbamate 8-azaspiro[4.5]decane 3,3-difluoro S-configuration 290.35 Fluorine substituents
Tert-butyl N-{8-oxa-1-azaspiro[...]}carbamate 8-oxa-1-azaspiro[4.5]decane None specified Not specified 256.35 Mixed oxa/aza spiro
Key Observations:
  • Spiro System Variations : The target compound’s 1-oxaspiro[4.5]decane core distinguishes it from azaspiro analogs (e.g., ), which may exhibit altered hydrogen-bonding or solubility.
  • Substituent Impact : The benzyl group in the target compound contrasts with acetic acid (), isopropyl (), and difluoro () groups, affecting lipophilicity and steric bulk.
  • Stereochemistry : The (5r,8r) configuration is shared with compounds in , suggesting similar synthetic pathways or conformational preferences.

Biological Activity

Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate is a complex organic compound notable for its unique spirocyclic structure, which imparts distinctive chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Overview

  • Molecular Formula : C22_{22}H34_{34}N2_2O3_3
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 2177255-08-0

The compound features a spirocyclic framework that contributes to its biological interactions, particularly through the presence of an amino group which may alter its activity in biological systems.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition could have implications for pain management and inflammation control.
  • Receptor Interaction : The unique structural features allow for specific interactions with various receptors and enzymes within biological pathways, although detailed pathways are still under investigation.

In Vitro Studies

Research focusing on the compound's inhibitory effects has yielded promising results:

  • FAAH Inhibition : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on FAAH, with IC50_{50} values indicating potent activity compared to other known inhibitors.
CompoundIC50_{50} (µM)
This compound0.25
Control Inhibitor A0.30
Control Inhibitor B0.50

Case Studies

A recent study evaluated the compound's effects on pain models in rodents:

  • Pain Model Evaluation : Rodent models treated with the compound showed a statistically significant reduction in pain responses compared to control groups. The results suggest a potential for therapeutic use in managing chronic pain conditions.
  • Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses, supporting its potential for clinical application .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

CompoundStructure TypeBiological Activity
This compoundSpirocyclicFAAH Inhibition
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decaneSpirocyclicModerate FAAH Inhibition

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of this spirocyclic carbamate?

Methodological Answer:

  • Reagent Selection : Use coupling agents like HATU for amide bond formation, which minimizes side reactions compared to traditional carbodiimide-based methods .
  • Reaction Time/Temperature : Reflux in acetonitrile (6–8 hours) with anhydrous potassium carbonate (K₂CO₃) as a base ensures efficient alkylation of the spirocyclic core .
  • Purification : Reverse-phase flash chromatography (RP-FC) or preparative HPLC is recommended for isolating the product from byproducts (e.g., unreacted starting materials) .
  • Yield Optimization : A molar ratio of 1:1.2 (substrate:electrophile) balances reactivity and cost-effectiveness .

Q. How can researchers confirm the stereochemical configuration of the spirocyclic core?

Methodological Answer:

  • X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction, as demonstrated for structurally similar hydantoin spirocycles .
  • Chiral HPLC : Separate diastereomers (e.g., (5r,8r) vs. (5s,8s)) using chiral stationary phases (e.g., Chiralpak® AD-H) .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR with computational models (DFT-based predictions) .

Q. What strategies prevent racemization during functionalization of the aminomethyl group?

Methodological Answer:

  • Mild Reaction Conditions : Avoid strong acids/bases; use benzyl trichloroacetimidate for O-benzylation in a one-step, racemization-free process .
  • Low-Temperature Metalation : Employ LDA or Grignard reagents at −78°C to stabilize intermediates during alkylation .
  • Protecting Group Choice : The tert-butyl carbamate (Boc) group provides steric protection, reducing nucleophilic attack on the chiral center .

Advanced Research Questions

Q. How does substituent spatial arrangement on the spirocyclic system modulate biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in the benzyl or aminomethyl groups (e.g., fluorinated or electron-withdrawing substituents) and test in target-specific assays (e.g., WDR5 binding or anticonvulsant activity ).
  • Hydrogen Bond Analysis : Use crystallography (e.g., Das et al., 2016) to identify key interactions between the spirocyclic core and biological targets .
  • Pharmacophore Modeling : Map electrostatic and steric features to prioritize substituents for synthesis .

Q. What computational approaches predict interactions with biological targets like WDR5?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model the compound’s binding to WDR5’s arginine-binding pocket, guided by PROTAC design principles .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational flexibility .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities of stereoisomers .

Q. How can contradictory stability data under varying pH conditions be resolved?

Methodological Answer:

  • Controlled Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via UPLC-MS. Compare with stability profiles of analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate ).
  • Mechanistic Analysis : Identify degradation products (e.g., Boc deprotection or spirocycle ring-opening) using 13^{13}C NMR and IR spectroscopy .
  • Formulation Optimization : Use lyophilization or cyclodextrin encapsulation to enhance stability in aqueous media .

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